2',3',5'-Tri-O-acetyl Guanosine-13C2,15N
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Overview
Description
2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N is a stable isotope-labeled compound, specifically labeled with carbon-13 and nitrogen-15 isotopes. This compound is a derivative of guanosine, where the hydroxyl groups at the 2’, 3’, and 5’ positions are acetylated. It is primarily used in scientific research for various applications, including as an intermediate in the synthesis of other isotopically labeled compounds .
Preparation Methods
The synthesis of 2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N involves the acetylation of guanosine. The reaction typically uses acetic anhydride in the presence of a base such as pyridine. The reaction conditions must be carefully controlled to ensure complete acetylation at the 2’, 3’, and 5’ positions without affecting the guanine base. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the acetyl groups, reverting the compound back to guanosine.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acetic anhydride for acetylation, sodium borohydride for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other isotopically labeled compounds, which are valuable in various chemical studies.
Biology: The compound is used in studies involving nucleosides and nucleotides, particularly in understanding their metabolism and function.
Medicine: It serves as a reference material in pharmacokinetic studies and drug development.
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N involves its role as a labeled nucleoside. The acetyl groups protect the hydroxyl groups, allowing for controlled reactions and modifications. The labeled isotopes (carbon-13 and nitrogen-15) enable the tracking and analysis of the compound in various biochemical pathways and reactions.
Comparison with Similar Compounds
2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N can be compared with other acetylated nucleosides and isotopically labeled compounds:
2’,3’,5’-Tri-O-acetyl Guanosine: Similar in structure but without the isotopic labels.
8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N: Another isotopically labeled compound with a bromine substitution at the 8-position.
8-Aminoguanosine-13C2,15N: An isotopically labeled compound used as a potent inhibitor of purine nucleoside phosphorylase
The uniqueness of 2’,3’,5’-Tri-O-acetyl Guanosine-13C2,15N lies in its specific isotopic labeling, which makes it particularly valuable for detailed biochemical and pharmacokinetic studies.
Properties
Molecular Formula |
C16H19N5O8 |
---|---|
Molecular Weight |
412.33 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11-,12-,15-/m1/s1/i10+1,13+1,18+1 |
InChI Key |
ULXDFYDZZFYGIY-BKJVLZSZSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=[15N][13C]3=[13C]2N=C(NC3=O)N)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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